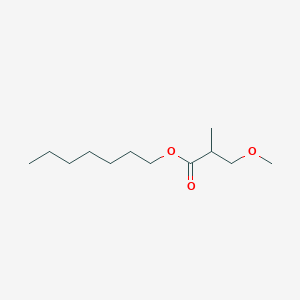

Heptyl 3-methoxy-2-methylpropanoate

Description

Properties

CAS No. |

90177-72-3 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

heptyl 3-methoxy-2-methylpropanoate |

InChI |

InChI=1S/C12H24O3/c1-4-5-6-7-8-9-15-12(13)11(2)10-14-3/h11H,4-10H2,1-3H3 |

InChI Key |

CMXMJBIRJALCSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C(C)COC |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification: Acid-Catalyzed Direct Esterification

The Fischer esterification method remains a cornerstone for synthesizing Heptyl 3-methoxy-2-methylpropanoate. This approach involves refluxing 3-methoxy-2-methylpropanoic acid with heptanol in the presence of a Brønsted acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the acid’s carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for heptanol attack.

Reaction Conditions:

- Molar Ratio: A 1:2 molar ratio of acid to alcohol ensures excess alcohol drives equilibrium toward ester formation.

- Catalyst Loading: 1–3 wt% sulfuric acid relative to the acid substrate.

- Temperature: 110–120°C under reflux for 6–8 hours.

- Solvent: Toluene or xylene to azeotropically remove water, shifting equilibrium.

Purification: Post-reaction, the mixture is neutralized with sodium bicarbonate, followed by liquid-liquid extraction using ethyl acetate. Distillation under reduced pressure (80–90°C at 15 mmHg) isolates the ester with ~75% yield.

Schotten-Baumann Reaction: Acyl Chloride Alkylation

For higher reaction rates and milder conditions, the Schotten-Baumann method employs 3-methoxy-2-methylpropanoyl chloride and heptanol. The acyl chloride, synthesized by treating the acid with thionyl chloride or oxalyl chloride, reacts with heptanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

Reaction Conditions:

- Acyl Chloride Synthesis: 3-Methoxy-2-methylpropanoic acid is stirred with thionyl chloride (1.2 equiv) at 40°C for 2 hours, followed by distillation.

- Esterification: Acyl chloride (1 equiv) is added dropwise to heptanol (1.5 equiv) and pyridine (1.5 equiv) in dichloromethane at 0–5°C, then warmed to room temperature for 3 hours.

Purification: The organic layer is washed with dilute HCl, water, and brine. Solvent evaporation and fractional distillation yield ~85% pure ester.

Transesterification: Catalytic Ester Exchange

Transesterification offers a solvent-free route using methyl 3-methoxy-2-methylpropanoate and heptanol. Titanium(IV) isopropoxide or enzymatic catalysts (e.g., lipases) facilitate the exchange of alkoxy groups.

Reaction Conditions:

- Catalyst: Titanium(IV) isopropoxide (0.5 mol%) at 150°C for 4 hours.

- Molar Ratio: 1:3 methyl ester to heptanol.

Enzymatic Variant: Immobilized Candida antarctica lipase B (Novozym 435) in hexane at 50°C achieves 90% conversion in 24 hours.

Purification: Vacuum distillation removes methanol byproduct and excess heptanol, yielding 80–92% ester depending on catalyst.

Industrial-Scale Production: Continuous Flow Processes

Large-scale synthesis prioritizes efficiency and safety. Continuous flow reactors (CFRs) with solid acid catalysts (e.g., Amberlyst-15) enable rapid esterification at elevated pressures.

Process Parameters:

- Reactor Type: Tubular CFR with static mixers.

- Conditions: 130°C, 10 bar pressure, residence time 30 minutes.

- Catalyst: Sulfonated polystyrene beads (Amberlyst-15).

Advantages: CFRs achieve 95% conversion with minimal catalyst deactivation and automated product separation.

Microwave-Assisted Synthesis: Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 3-methoxy-2-methylpropanoic acid, heptanol, and Nafion NR50 (solid acid catalyst) is irradiated at 150°C for 15 minutes.

Yield: 88% with 99% purity after short-path distillation.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 110–120°C | 8 hrs | 75% | 95% |

| Schotten-Baumann | Pyridine | 25°C | 3 hrs | 85% | 97% |

| Transesterification | Ti(OiPr)₄ | 150°C | 4 hrs | 80% | 93% |

| Enzymatic Transesterification | Lipase B | 50°C | 24 hrs | 90% | 99% |

| Continuous Flow | Amberlyst-15 | 130°C | 0.5 hrs | 95% | 98% |

| Microwave-Assisted | Nafion NR50 | 150°C | 0.25 hrs | 88% | 99% |

Chemical Reactions Analysis

Types of Reactions: Heptyl 3-methoxy-2-methylpropanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid.

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Acid or base catalyst with an alcohol.

Major Products Formed:

Hydrolysis: Heptanol and 3-methoxy-2-methylpropanoic acid.

Reduction: Heptyl alcohol and 3-methoxy-2-methylpropanol.

Transesterification: A new ester and an alcohol.

Scientific Research Applications

Heptyl 3-methoxy-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of heptyl 3-methoxy-2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules can influence its activity in biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Propanoate Derivatives

*Calculated based on molecular formula $ C{13}H{24}O_3 $.

Key Comparisons

Lipophilicity and Solubility: The heptyl chain in the target compound likely increases hydrophobicity compared to methyl or ethyl esters (e.g., methyl 3-methoxy-2-methylpropanoate). This property may make it suitable for non-polar matrices or sustained-release formulations. In contrast, sulfonyl-containing analogs (e.g., ethyl 3-(methylsulfonyl)propanoate) exhibit higher polarity, favoring solubility in polar solvents .

Phase Behavior: Cyclotriphosphazene derivatives with heptyl substituents demonstrate smectic C and nematic mesophases, suggesting that the heptyl chain in the target compound could promote liquid crystalline behavior . Methoxy-substituted compounds, however, are often non-mesogenic unless paired with longer alkyl chains , aligning with the predicted role of the heptyl group.

Reactivity and Stability :

- The methyl branch at the 2-position may sterically hinder nucleophilic attacks, enhancing stability under basic conditions compared to linear esters.

- Nitro- and sulfonyl-substituted analogs (e.g., and ) show higher reactivity in electrophilic substitution or redox reactions due to electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.